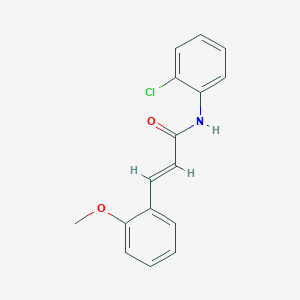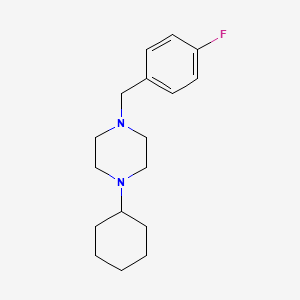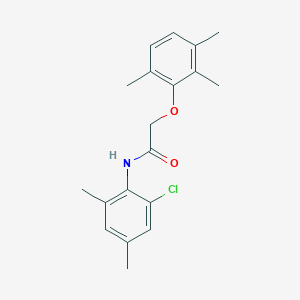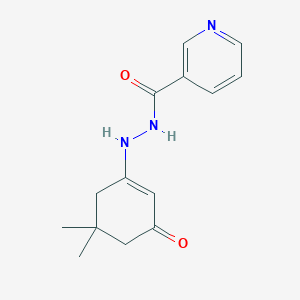
N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMA is a member of the acrylamide family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it has been proposed that N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide exerts its biological effects through the inhibition of specific enzymes and signaling pathways. For example, N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide inhibits cell proliferation and induces apoptosis in various cancer cell lines. N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide also inhibits the migration and invasion of cancer cells. In addition, N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and fibrosis in animal models of disease.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide in lab experiments is its relatively simple synthesis method. N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide is also stable under standard laboratory conditions. However, one limitation of using N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other therapeutic agents. Additionally, the development of more water-soluble derivatives of N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide may expand its use in in vivo studies. Finally, the potential use of N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide in the treatment of neurodegenerative diseases warrants further investigation.
In conclusion, N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide is a promising chemical compound with potential therapeutic applications. Its anti-tumor, anti-inflammatory, and anti-fibrotic activities make it an attractive candidate for further study. Although its mechanism of action is not fully understood, its biochemical and physiological effects have been well documented. With further research, N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide may prove to be a valuable therapeutic agent in the treatment of various diseases.
合成法
N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide can be synthesized through a simple one-pot reaction of 2-chlorobenzaldehyde and 2-methoxybenzaldehyde with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through column chromatography to obtain pure N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide.
科学的研究の応用
N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-fibrotic activities. N-(2-chlorophenyl)-3-(2-methoxyphenyl)acrylamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-9-5-2-6-12(15)10-11-16(19)18-14-8-4-3-7-13(14)17/h2-11H,1H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLOMHTWYUDST-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)
![N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5632929.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5632940.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-fluoroaniline](/img/structure/B5632941.png)
![3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5632949.png)

amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)

![4-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5632964.png)
![N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)
![N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide](/img/structure/B5632975.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5632981.png)
![N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5633002.png)